2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate chemical properties
2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate chemical properties
An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate (CAS No: 1189873-72-0), a versatile bifunctional chemical intermediate. The document delineates its core physicochemical properties, plausible synthetic routes, characteristic reactivity, and significant applications across various scientific domains. Tailored for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with practical insights, emphasizing the compound's role as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and reproducibility.
Introduction & Strategic Importance
2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate belongs to the class of phenylglyoxals, which are aromatic α-ketoaldehydes. Its structure is characterized by a 4-ethoxy-substituted phenyl ring attached to a glyoxal moiety. In its common commercial and laboratory form, the terminal aldehyde is hydrated to a stable geminal diol. This hydration significantly influences the compound's stability, handling characteristics, and solubility, making it more manageable than its anhydrous counterpart.[1]
The strategic importance of this molecule lies in its dual reactivity. The ketone and the hydrated aldehyde functionalities serve as handles for a wide array of chemical transformations. The electron-donating ethoxy group on the aromatic ring further modulates its reactivity and provides a site for potential modification. Consequently, it serves as a crucial intermediate in the synthesis of diverse molecular scaffolds, finding utility in fields ranging from medicinal chemistry to material science.[1] Researchers value its stability and reactivity, which enable the creation of various derivatives for agrochemical and pharmaceutical development.[1]
Physicochemical & Structural Properties
A thorough understanding of the compound's properties is critical for its effective use in synthesis and research.
Key Property Summary
| Property | Value | Source(s) |
| CAS Number | 1189873-72-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ (hydrated form) | [3][4] |
| Molecular Weight | 196.20 g/mol | [1][4] |
| Appearance | Light yellow crystalline powder / Solid | [1][4] |
| Purity | Typically ≥95-99% (by HPLC) | [1][4] |
| Storage Conditions | Sealed, dry, at 2-8 °C | [1][2] |
Structural Elucidation
The molecule exists in equilibrium between its anhydrous α-ketoaldehyde form and its more stable hydrated gem-diol form. The presence of the electron-withdrawing α-keto group enhances the electrophilicity of the aldehyde carbon, favoring the formation of the hydrate in the presence of water.
Caption: Equilibrium between anhydrous and hydrated forms.
Spectroscopic Signature Analysis: While specific spectral data requires experimental acquisition, the structure allows for predictable signatures crucial for quality control and reaction monitoring:
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¹H NMR: Expect signals for the aromatic protons (two doublets, AA'BB' system), a quartet and a triplet for the ethoxy group, a singlet for the methine proton of the gem-diol, and a broad singlet for the two hydroxyl protons of the diol. In the anhydrous form, a characteristic downfield singlet for the aldehydic proton (~9-10 ppm) would be visible.
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¹³C NMR: Signals corresponding to the aromatic carbons, the ethoxy carbons, the ketone carbonyl (~190-200 ppm), and the hydrated aldehyde carbon (gem-diol, ~90-95 ppm) are expected.
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IR Spectroscopy: Key stretches would include a strong C=O band for the ketone (~1680 cm⁻¹), C-O-C stretches for the ether, and a broad O-H stretch (~3200-3500 cm⁻¹) confirming the hydrated form.
Synthesis and Purification Protocol
While numerous suppliers provide this reagent, understanding its synthesis is valuable for specialized applications or when custom synthesis is required. A plausible and robust laboratory-scale synthesis can be achieved via the oxidation of a readily available precursor.
Proposed Synthetic Pathway: Selenium Dioxide Oxidation
The oxidation of α-methylenyl ketones to 1,2-dicarbonyl compounds is a classic transformation efficiently achieved with selenium dioxide (SeO₂). The synthesis of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde can thus start from 4'-ethoxyacetophenone.
Causality: SeO₂ is the reagent of choice due to its high selectivity for the oxidation of the α-carbon of the ketone without significantly affecting the activated aromatic ring, unlike stronger oxidants like KMnO₄ or CrO₃. Dioxane is often used as a solvent as it is relatively inert and solubilizes both the organic substrate and SeO₂ upon heating.
Caption: Synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4'-ethoxyacetophenone (1 eq.) and selenium dioxide (1.1 eq.) in a 10:1 mixture of dioxane and water.
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Heating: Heat the mixture to reflux (approximately 100-101 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of celite.
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Extraction: The filtrate is transferred to a separatory funnel and extracted with ethyl acetate (3x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Concentration: The solvent is removed under reduced pressure to yield the crude product, which typically solidifies upon standing as the hydrate.
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Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the light yellow crystalline product.[1]
Chemical Reactivity and Applications
The synthetic utility of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate stems from its dicarbonyl nature, making it a powerful electrophile for building complex heterocyclic systems and other molecular architectures.
Key Reactions: Quinoxaline Synthesis
A hallmark reaction of phenylglyoxals is their condensation with 1,2-diamines to form quinoxalines. This reaction is often used as a definitive test for the 1,2-dicarbonyl functionality and is a cornerstone of heterocyclic chemistry.
Mechanism: The reaction proceeds via a double condensation. One of the amino groups of the diamine attacks one of the carbonyls (typically the more reactive aldehyde), followed by intramolecular cyclization and dehydration to form the stable aromatic quinoxaline ring system.
Caption: Formation of a quinoxaline derivative.
Broad Spectrum of Applications
The compound's versatile structure makes it a valuable asset in several R&D areas:
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Pharmaceutical Synthesis: It serves as a key building block for synthesizing larger molecules with potential biological activity, particularly in the development of anti-inflammatory and analgesic drugs.[1]
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Biochemical Research: Utilized in studies related to enzyme inhibition and metabolic pathways, where the dicarbonyl moiety can interact with active site residues.[1]
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Drug Delivery: The inherent hydrating properties can be leveraged to improve the solubility and bioavailability of certain drug formulations.[1]
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Material Science: It can be incorporated into polymer backbones or used as a cross-linking agent to enhance properties like thermal stability and mechanical strength.[1]
-
Flavor & Fragrance: Finds use in the formulation of unique flavoring agents and fragrances.[1]
-
Analytical Chemistry: Employed as a derivatization reagent in analytical methods to detect and quantify specific substances.[1]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
GHS Hazard Information
| Hazard Code | Statement | Source(s) |
| H315 | Causes skin irritation | [3][5] |
| H319 | Causes serious eye irritation | [3][5] |
| H335 | May cause respiratory irritation | [3][5] |
Laboratory Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Dispensing: Avoid creating dust when weighing or transferring the solid. Use appropriate tools like a spatula.
-
Skin/Eye Contact: In case of skin contact, wash off immediately with soap and plenty of water.[5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[5] Seek medical attention in both cases.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Storage Recommendations
To ensure long-term stability and purity, the compound should be stored under the following conditions:
-
Atmosphere: In a tightly sealed container to protect from moisture and air.[2]
-
Location: Store in a dry, dedicated chemical storage area away from incompatible materials.
References
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2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate Information. Guangzhou Weibo Technology Co., Ltd.3
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2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate Product Page. CymitQuimica. 4
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(4-Ethoxyphenyl)(oxo)acetaldehyde hydrate Product Page. Chem-Impex. 1
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Safety Data Sheet. Sigma-Aldrich. 7
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2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate Product Page. BLDpharm. 2
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Safety Data Sheet. Angene Chemical. 5
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2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate 95% | CAS. Advanced ChemBlocks. 8
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Safety Data Sheet. Fisher Scientific. 9
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2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate | 1189873-72-0. Sigma-Aldrich. 10
-
2-(3-Methoxyphenyl)-2-oxoacetaldehyde hydrate | 1172965-47-7. Sigma-Aldrich. 6
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1189873-72-0|2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate|BLD Pharm [bldpharm.com]
- 3. 1189873-72-0,2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate [weeiboo.com]
- 4. 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate | CymitQuimica [cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. 2-(3-Methoxyphenyl)-2-oxoacetaldehyde hydrate | 1172965-47-7 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate 95% | CAS: 1189873-72-0 | AChemBlock [achemblock.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate | 1189873-72-0 [sigmaaldrich.com]
